molecular formula C27H25FN2O5S B11630796 ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11630796
M. Wt: 508.6 g/mol
InChI Key: FCXNQQHEQAQHCC-LSDHQDQOSA-N
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Description

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the fluorophenyl group. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: This step may involve the use of a suitable amine and a carbonyl compound to form the pyrrolidine ring.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

These compounds share similar core structures but differ in the substituents on the aromatic rings. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact the compound’s chemical properties, reactivity, and biological activity.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.

Biological Activity

Ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and several aromatic substituents, which contribute to its diverse biological activities. The presence of the fluorophenyl group is particularly noteworthy due to its implications in enhancing pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In one study, thiazole-linked compounds showed IC50 values ranging from 10 to 50 µg/mL against Gram-positive bacteria, indicating strong antimicrobial potential .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms. For example, compounds with similar structures have shown IC50 values below 20 µM in inhibiting cell proliferation in A549 lung adenocarcinoma cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BMCF712Cell cycle arrest
Ethyl Thiazole DerivativeA549<20Apoptosis via Bcl-2 inhibition

Neuroprotective Effects

Research has also suggested neuroprotective effects for thiazole derivatives. For instance, certain compounds have been shown to reduce oxidative stress in neuronal cells and exhibit anticonvulsant properties in animal models . The structure of this compound may enhance these protective effects due to its ability to modulate neurotransmitter levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties of thiazole derivatives help mitigate oxidative damage in cells.

Case Studies

In a recent study involving a series of thiazole derivatives including this compound:

  • Study Design : The compounds were tested against various cancer cell lines.
  • Results : Significant cytotoxicity was observed with select compounds leading to cell death via apoptosis.
  • : These findings support the potential use of thiazole derivatives in cancer therapy .

Properties

Molecular Formula

C27H25FN2O5S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O5S/c1-5-35-26(34)24-15(4)29-27(36-24)30-21(17-8-6-16(7-9-17)14(2)3)20(23(32)25(30)33)22(31)18-10-12-19(28)13-11-18/h6-14,21,31H,5H2,1-4H3/b22-20+

InChI Key

FCXNQQHEQAQHCC-LSDHQDQOSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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